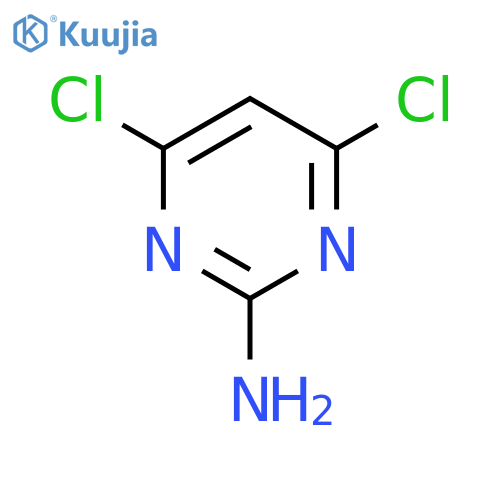

Cas no 56-05-3 (4,6-dichloropyrimidin-2-amine)

4,6-dichloropyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4,6-dichloropyrimidine

- 4,6-dichloropyrimidin-2-ylamine

- 4,6-Dichloro-2-pyrimidinamine

- 4,6-dichloropyrimidin-2-amine

- 1-AMinopiperidine

- AM20100369

- CAS-56-05-3

- 2-Pyrimidinamine,6-dichloro-

- SCHEMBL140640

- 2-amino-4,6-dichloropyrimdine

- 4,6-dichloro-pyrimidin-2-yl-amine

- STK368204

- 2-Amino-4,6-dichloropyrimidine-13C2

- (4,6-DICHLOROPYRIMIDIN-2-YL)AMINE

- TRANS RESVERATROL PENTA-O-ACETYL-4'-?-D-GLUCURONIDE METHYL ESTER

- F2108-0313

- 2-Amino-4,6 dichloropyrimidine

- 2-AMINO-4,6-DICHLORO-2-PYRIMIDINE

- 2-Amino 4,6-dichloro pyrimidine

- DTXSID2049420

- TRIETHOXYSILYLPROPYLMALEAMICACID

- 4,6-dichloropyrimidinamine

- 885F759P8I

- A18392

- 2-amino4,6-dichloropyrimidine

- 2-Amino-4,6-dichloropyrimidine, 98%

- 2-amino-4,6-dichlorpyrimidin

- MFCD00006090

- CCRIS 7460

- 56-05-3

- CHEMBL3188288

- Py 11

- 2-amino-4,6-dichloropyrmidine

- PS-3432

- 4,6-dichlorpyrimidin-2-ylamin

- Tox21_202931

- Z56758935

- EINECS 200-253-9

- DTXCID1029380

- NSC18698

- AC-10223

- SY003750

- 2-Amino-4.6-dichloropyrimidine

- STR03543

- A1110

- UNII-885F759P8I

- 4,6-Dichloro-pyrimidin-2-ylamine

- 1346605-11-5

- 2-Amino-4,6 dichloroprimidine

- LS-134474

- AI3-52142

- Q27269891

- 4,6-dichloro-2-pyrimidineamine

- 2-Amino-4, 6-dichloropyrimidine

- SB57229

- 4,6-dichloropyrimidine-2-amine

- 2-amino-4,6-dichloro pyrimidine

- 4,6-dichloro-2-amino pyrimidine

- A-5370

- NSC-18698

- FT-0611088

- 4,6-Dichloro-2-aminopyrimidine

- 2-amino-4,6-dichloro-pyrimidine

- BB 0242406

- 2-Pyrimidinamine, 4,6-dichloro-

- BRN 0118454

- NCGC00260477-01

- EN300-26729

- CS-M3319

- NSC 18698

- 4,6-dichloro-2-amino-pyrimidine

- BP-21354

- Pyrimidine, 2-amino-4,6-dichloro-

- AKOS000121173

- 5-25-10-00087 (Beilstein Handbook Reference)

- 2-Amino-4,6-dichloropyrimidine,98%

- NS00033450

- DB-005926

- Pyrimidine, 2-amino-4,6-dichloro-(8CI)

- DB-357707

-

- MDL: MFCD00006090

- インチ: 1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)

- InChIKey: JPZOAVGMSDSWSW-UHFFFAOYSA-N

- ほほえんだ: C1=C(N=C(N=C1Cl)N)Cl

- BRN: 118454

計算された属性

- せいみつぶんしりょう: 162.97000

- どういたいしつりょう: 162.97

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 89.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 51.8

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.6662 (rough estimate)

- ゆうかいてん: 222.0 to 226.0 deg-C

- ふってん: 348.5°C at 760 mmHg

- フラッシュポイント: 164.6℃

- 屈折率: 1.6300 (estimate)

- すいようせい: Insoluble in water, soluble in acetone, two monomer (VCM) and thermal toluene.

- PSA: 51.80000

- LogP: 1.94680

- ようかいせい: 水に溶けず、アセトン、ジクロロエタン、熱トルエンに溶けます。

4,6-dichloropyrimidin-2-amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S24/25

- 福カードFコード:10

- RTECS番号:UV6260485

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- リスク用語:R36/37/38

- TSCA:T

- セキュリティ用語:S24/25

4,6-dichloropyrimidin-2-amine 税関データ

- 税関コード:29335995

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,6-dichloropyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2108-0313-5g |

"4,6-dichloropyrimidin-2-amine" |

56-05-3 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003750-1000g |

2-Amino-4,6-dichloropyrimidine |

56-05-3 | >97% | 1000g |

¥639.00 | 2024-07-09 | |

| Enamine | EN300-26729-2.5g |

4,6-dichloropyrimidin-2-amine |

56-05-3 | 95.0% | 2.5g |

$27.0 | 2025-03-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003750-100g |

2-Amino-4,6-dichloropyrimidine |

56-05-3 | >97% | 100g |

¥75.00 | 2024-07-09 | |

| Enamine | EN300-26729-100.0g |

4,6-dichloropyrimidin-2-amine |

56-05-3 | 95.0% | 100.0g |

$67.0 | 2025-03-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009542-100g |

4,6-dichloropyrimidin-2-amine |

56-05-3 | 97% | 100g |

¥77 | 2024-05-22 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11330-5g |

2-Amino-4,6-dichloropyrimidine, 98% |

56-05-3 | 98% | 5g |

¥761.00 | 2023-03-16 | |

| eNovation Chemicals LLC | K06830-1kg |

2-Amino-4,6-dichloropyrimidine |

56-05-3 | 97% | 1kg |

$200 | 2024-06-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0314-50G |

4,6-dichloropyrimidin-2-amine |

56-05-3 | 97% | 50g |

¥ 66.00 | 2023-04-13 | |

| Ambeed | A134107-5g |

2-Amino-4,6-dichloropyrimidine |

56-05-3 | 98% | 5g |

$5.0 | 2025-02-20 |

4,6-dichloropyrimidin-2-amine サプライヤー

4,6-dichloropyrimidin-2-amine 関連文献

-

1. 688. Electronic levels in pyrimidines: the crystal spectrum of 2-amino-4-chloro-6-methylpyrimidineL. E. Lyons,J. C. Mackie J. Chem. Soc. 1963 3665

-

Petr Motloch,Pernille S. Bols,Harry L. Anderson,Christopher A. Hunter Chem. Sci. 2021 12 1427

-

3. Reactive dyes. Part II. Synthesis and evaluation of dyes containing monochloropyrimidinium and monomethylthiopyrimidinium systemsP. W. Hickmott J. Chem. Soc. C 1971 1231

-

4. 120. Pyrimidine reactions. Part VII. Methylation of substituted 2,4-diaminopyrimidinesD. J. Brown,T. Teitei J. Chem. Soc. 1965 755

-

Petr Motloch,Christopher A. Hunter Org. Biomol. Chem. 2020 18 1602

-

Haroon ur Rashid,Marco Antonio Utrera Martines,Adriana Pereira Duarte,Juliana Jorge,Shagufta Rasool,Riaz Muhammad,Nasir Ahmad,Muhammad Naveed Umar RSC Adv. 2021 11 6060

-

Omar Boutureira,M. Isabel Matheu,Yolanda Díaz,Sergio Castillón Chem. Soc. Rev. 2013 42 5056

-

H. S. Forrest,R. Hull,H. J. Rodda,A. R. Todd J. Chem. Soc. 1951 3

-

Hao-Zhe Yang,Mei-Ying Pan,Da-Wei Jiang,Yang He Org. Biomol. Chem. 2011 9 1516

-

10. 411. Pteridines. Part IV. Derivatives of 2 : 4-diaminopteridine and related compoundsW. R. Boon J. Chem. Soc. 1957 2146

4,6-dichloropyrimidin-2-amineに関する追加情報

Professional Introduction to 4,6-dichloropyrimidin-2-amine (CAS No. 56-05-3)

4,6-dichloropyrimidin-2-amine, with the chemical formula C₅H₃Cl₂N₃, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 56-05-3, has garnered considerable attention due to its versatile applications in the development of biologically active molecules. Its unique structural framework, featuring a pyrimidine core substituted with chlorine and amine functional groups, makes it a valuable precursor for numerous synthetic pathways.

The relevance of 4,6-dichloropyrimidin-2-amine in contemporary chemical research is underscored by its role in the synthesis of various pharmacologically relevant compounds. Recent studies have highlighted its utility in the development of inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. The chlorine atoms at the 4 and 6 positions provide reactive sites for further functionalization, enabling the construction of complex molecular architectures with tailored biological activities.

In the realm of medicinal chemistry, 4,6-dichloropyrimidin-2-amine has been employed as a key building block in the design of small-molecule inhibitors. For instance, researchers have leveraged its scaffold to create novel agents that modulate kinases and other enzymes implicated in signal transduction pathways. These inhibitors exhibit promising preclinical activity in models of solid tumors and autoimmune disorders, demonstrating the compound's potential as a therapeutic candidate. The amine group at the 2-position further enhances its synthetic utility, allowing for derivatization into ureas, thioureas, and other heterocyclic systems known to exhibit potent biological effects.

Advances in computational chemistry have also contributed to the optimization of 4,6-dichloropyrimidin-2-amine derivatives. Molecular modeling studies have identified structural motifs within this compound that enhance binding affinity to target proteins. By integrating knowledge from high-throughput screening and quantum mechanical calculations, chemists have been able to rationally design analogs with improved pharmacokinetic profiles. Such efforts align with the broader goal of accelerating drug discovery through structure-based design principles.

The agrochemical sector has similarly benefited from the applications of 4,6-dichloropyrimidin-2-amine. Its incorporation into novel herbicides and fungicides has led to the development of crop protection agents with enhanced efficacy and environmental compatibility. These advancements are critical in addressing the growing demand for sustainable agricultural practices worldwide. The compound's ability to undergo selective functionalization has enabled the creation of derivatives that exhibit targeted action against specific pathogens while minimizing impact on non-target organisms.

From a synthetic chemistry perspective, 4,6-dichloropyrimidin-2-amine exemplifies the importance of heterocyclic intermediates in constructing complex organic molecules. Its reactivity profile allows for diverse transformations, including nucleophilic aromatic substitution, cyclization reactions, and metal-catalyzed cross-coupling processes. These methodologies have been instrumental in producing a wide array of pyrimidine-based compounds used in pharmaceuticals, dyes, and materials science.

The industrial production of 4,6-dichloropyrimidin-2-amine (CAS No. 56-05-3) is typically achieved through multi-step synthetic routes involving chlorination and amination reactions on precursor molecules such as pyrimidine derivatives. Process optimization efforts focus on improving yield, reducing waste generation, and ensuring scalability for commercial applications. Green chemistry principles are increasingly being applied to these processes to minimize environmental impact while maintaining high standards of product purity.

Future research directions for 4,6-dichloropyrimidin-2-amine may explore its potential in emerging fields such as photodynamic therapy and nanomedicine. The compound's ability to participate in coordination chemistry with transition metals suggests applications in catalysis and drug delivery systems. Additionally, investigations into its photophysical properties could lead to novel applications in optoelectronic materials.

In conclusion,4,6-dichloropyrimidin-2-amine represents a cornerstone molecule in synthetic and medicinal chemistry due to its structural versatility and broad applicability across multiple industries. Ongoing research continues to uncover new ways to harness its potential for addressing global challenges in healthcare and agriculture while adhering to sustainable chemical practices.

56-05-3 (4,6-dichloropyrimidin-2-amine) 関連製品

- 87223-77-6(Ethyl 3-amino-1H-indole-2-carboxylate)

- 2228694-70-8(methyl 5-(1-bromo-2-methylpropan-2-yl)thiophene-2-carboxylate)

- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)

- 937012-11-8(1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)

- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)

- 954242-50-3(N'-{3-4-(dimethylamino)phenylpropyl}-N-(2,4,6-trimethylphenyl)ethanediamide)

- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)

- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)

- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)

- 2137762-43-5(INDEX NAME NOT YET ASSIGNED)